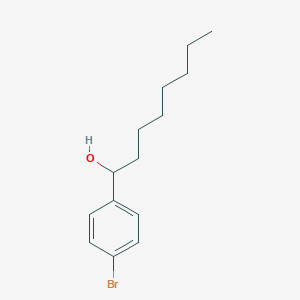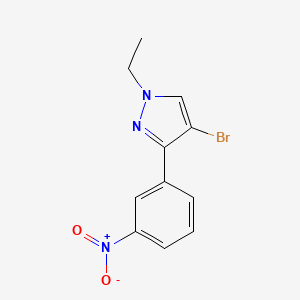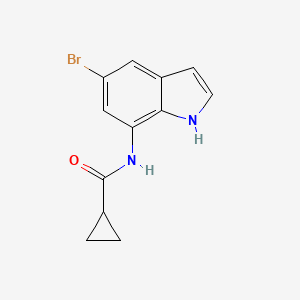
N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide: is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide typically involves the bromination of an indole precursor followed by the introduction of the cyclopropanecarboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclopropanecarboxamide group can be introduced through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or THF (tetrahydrofuran).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide is used as a building block in organic synthesis to create more complex molecules
Biology: Indole derivatives, including this compound, have shown potential in biological research due to their ability to interact with biological targets. They are studied for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential therapeutic applications are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropanecarboxamide group may enhance the compound’s binding affinity and selectivity for certain targets. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
Indole-3-carboxamide: An indole derivative with a carboxamide group at the 3-position.
Cyclopropanecarboxamide: A compound with a cyclopropanecarboxamide group but lacking the indole moiety.
Uniqueness: N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide is unique due to the combination of the brominated indole and cyclopropanecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole derivatives or cyclopropanecarboxamide compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
N-(5-bromo-1H-indol-7-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-9-5-8-3-4-14-11(8)10(6-9)15-12(16)7-1-2-7/h3-7,14H,1-2H2,(H,15,16) |
InChI-Schlüssel |
ILOXXDPXWGSVAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=C3C(=CC(=C2)Br)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



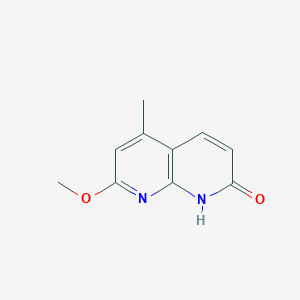
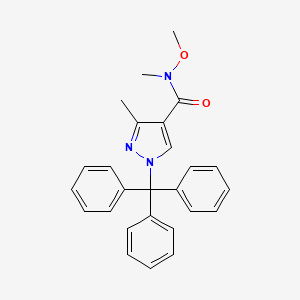
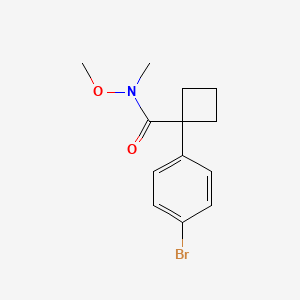
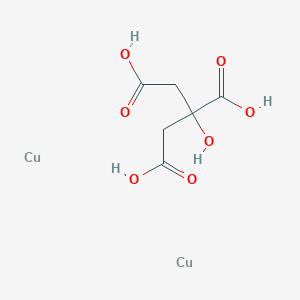
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
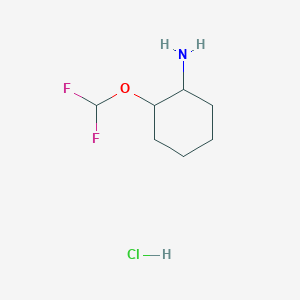

![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
